molecular formula C26H24N4O4S B2465465 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891119-95-2

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2465465
CAS RN: 891119-95-2
M. Wt: 488.56
InChI Key: PDOICCURWGEMPA-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research focuses on synthesizing and characterizing derivatives related to quinazoline, quinolin, and oxadiazole compounds. These efforts aim to explore their pharmacological potential and structural relationships. For instance, studies on quinazoline derivatives have explored their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significant activity in these areas (Rahman et al., 2014). Additionally, the synthesis of bioactive molecules involving fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole has been explored for antimicrobial, anti-inflammatory, and other pharmacological screenings (Patel et al., 2009).

Antiviral and Anticancer Potential

Compounds with a quinazolinone backbone have been investigated for their antiviral and anticancer activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave techniques exhibited potential against various viruses, including influenza and severe acute respiratory syndrome coronavirus, with some showing significant antiviral activities (Selvam et al., 2007). Another study highlighted the anticancer efficacy of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors, showing promising antiproliferative activities against various cancer cell lines (Shao et al., 2014).

Structural and Mechanistic Insights

Studies on the crystal structure, Hirshfeld surfaces, and biological activities of derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones offer valuable insights into the intermolecular interactions and potential antibacterial and antioxidant activities of these compounds (Karanth et al., 2019). These findings contribute to understanding the structural basis behind the biological activities and could guide the design of new therapeutic agents.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-9-10-18(2)22(16-17)25-28-29-26(34-25)27-24(31)20-11-13-21(14-12-20)35(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOICCURWGEMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.